molecular formula C15H12BrN3OS B2432397 1-(4-bromophenyl)-3-[(2-thienylmethyl)amino]pyrazin-2(1H)-one CAS No. 899999-88-3

1-(4-bromophenyl)-3-[(2-thienylmethyl)amino]pyrazin-2(1H)-one

货号 B2432397
CAS 编号: 899999-88-3
分子量: 362.25
InChI 键: GAJGFRAOSKHHNB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(4-bromophenyl)-3-[(2-thienylmethyl)amino]pyrazin-2(1H)-one, also known as TAK-659, is a small-molecule inhibitor that targets the Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme in the B-cell receptor signaling pathway, which plays a vital role in the development and proliferation of B-cells. Therefore, TAK-659 has emerged as a potential therapeutic agent for the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

作用机制

1-(4-bromophenyl)-3-[(2-thienylmethyl)amino]pyrazin-2(1H)-one exerts its pharmacological effects by selectively inhibiting BTK, a key enzyme in the B-cell receptor signaling pathway. BTK plays a crucial role in the activation and proliferation of B-cells, and its dysregulation has been implicated in the pathogenesis of B-cell malignancies. By inhibiting BTK, 1-(4-bromophenyl)-3-[(2-thienylmethyl)amino]pyrazin-2(1H)-one blocks B-cell receptor signaling and induces apoptosis in B-cells, leading to the suppression of tumor growth.
Biochemical and Physiological Effects:
1-(4-bromophenyl)-3-[(2-thienylmethyl)amino]pyrazin-2(1H)-one has been shown to selectively inhibit BTK and suppress B-cell receptor signaling in vitro and in vivo. In preclinical studies, 1-(4-bromophenyl)-3-[(2-thienylmethyl)amino]pyrazin-2(1H)-one has demonstrated potent antitumor activity against various B-cell malignancies, including CLL and NHL. 1-(4-bromophenyl)-3-[(2-thienylmethyl)amino]pyrazin-2(1H)-one has also been shown to have a favorable safety profile in preclinical and clinical studies, with no significant toxicity observed in animal models and patients.

实验室实验的优点和局限性

The advantages of using 1-(4-bromophenyl)-3-[(2-thienylmethyl)amino]pyrazin-2(1H)-one in lab experiments include its high selectivity for BTK, potent antitumor activity against B-cell malignancies, and favorable safety profile. However, the limitations of using 1-(4-bromophenyl)-3-[(2-thienylmethyl)amino]pyrazin-2(1H)-one in lab experiments include its low solubility in water, which may affect its bioavailability and pharmacokinetics, and its relatively low yield in the synthesis process, which may limit its availability and affordability.

未来方向

There are several potential future directions for the research and development of 1-(4-bromophenyl)-3-[(2-thienylmethyl)amino]pyrazin-2(1H)-one. These include:
1. Combination therapy: 1-(4-bromophenyl)-3-[(2-thienylmethyl)amino]pyrazin-2(1H)-one may be used in combination with other agents, such as monoclonal antibodies or chemotherapy, to enhance its antitumor activity and overcome drug resistance.
2. Biomarker identification: Biomarkers may be identified to predict the response to 1-(4-bromophenyl)-3-[(2-thienylmethyl)amino]pyrazin-2(1H)-one and monitor the treatment efficacy in patients with B-cell malignancies.
3. New indications: 1-(4-bromophenyl)-3-[(2-thienylmethyl)amino]pyrazin-2(1H)-one may be evaluated for its potential therapeutic applications in other B-cell-related diseases, such as autoimmune disorders and graft-versus-host disease.
4. Formulation optimization: The formulation of 1-(4-bromophenyl)-3-[(2-thienylmethyl)amino]pyrazin-2(1H)-one may be optimized to improve its solubility and bioavailability, which may enhance its pharmacokinetics and therapeutic efficacy.
In conclusion, 1-(4-bromophenyl)-3-[(2-thienylmethyl)amino]pyrazin-2(1H)-one is a small-molecule inhibitor that selectively targets BTK and has shown promising results in preclinical and clinical studies for the treatment of B-cell malignancies. Further research is needed to optimize its formulation, identify biomarkers, and evaluate its potential therapeutic applications in other diseases.

合成方法

The synthesis of 1-(4-bromophenyl)-3-[(2-thienylmethyl)amino]pyrazin-2(1H)-one involves a multi-step process, starting with the reaction between 4-bromobenzaldehyde and 2-thiophenemethylamine to form the intermediate 4-bromo-N-(2-thiophenemethyl)benzamide. This intermediate is then reacted with 2-hydrazinopyrazine-1-carboxamide to produce 1-(4-bromophenyl)-3-[(2-thienylmethyl)amino]pyrazin-2(1H)-one. The overall yield of the synthesis process is around 25%.

科学研究应用

1-(4-bromophenyl)-3-[(2-thienylmethyl)amino]pyrazin-2(1H)-one has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. In preclinical studies, 1-(4-bromophenyl)-3-[(2-thienylmethyl)amino]pyrazin-2(1H)-one has shown promising results in inhibiting B-cell receptor signaling and inducing apoptosis in B-cell malignancies. In clinical trials, 1-(4-bromophenyl)-3-[(2-thienylmethyl)amino]pyrazin-2(1H)-one has demonstrated favorable safety and efficacy profiles in patients with relapsed or refractory CLL and NHL.

属性

IUPAC Name

1-(4-bromophenyl)-3-(thiophen-2-ylmethylamino)pyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN3OS/c16-11-3-5-12(6-4-11)19-8-7-17-14(15(19)20)18-10-13-2-1-9-21-13/h1-9H,10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAJGFRAOSKHHNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC2=NC=CN(C2=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。